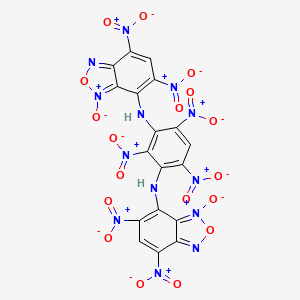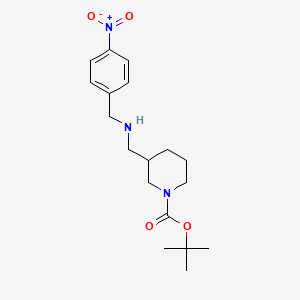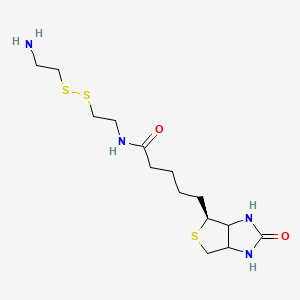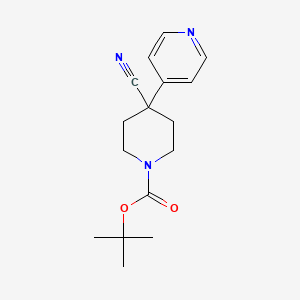
N,N'-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple nitro groups and benzofurazanyl moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine typically involves multi-step organic reactions. The process may start with the nitration of benzofurazan derivatives, followed by coupling reactions to introduce the trinitrobenzenediamine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols for handling explosive nitro compounds, and implementing purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Potential use in studying biological pathways involving nitro compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in materials science, such as in the development of high-energy materials or explosives.
Mechanism of Action
The mechanism of action of N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine involves its interaction with molecular targets through its nitro groups and aromatic rings. These interactions can lead to various biochemical effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-1,3-benzenediamine
- 2,4,6-Trinitro-1,3-benzenediamine
- 5,7-Dinitro-4-benzofurazanyl derivatives
Uniqueness
N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine is unique due to its combination of multiple nitro groups and benzofurazanyl moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific scientific and industrial applications where such properties are desired.
Properties
IUPAC Name |
1-N,3-N-bis(5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)-2,4,6-trinitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5N13O18/c32-23(33)4-1-5(24(34)35)11(20-13-7(26(38)39)3-9(28(42)43)15-18(13)31(47)49-22-15)16(29(44)45)10(4)19-12-6(25(36)37)2-8(27(40)41)14-17(12)30(46)48-21-14/h1-3,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPJXFXFMRUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C5=NO[N+](=C45)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5N13O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)




![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)


